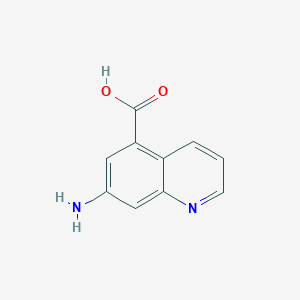
7-Aminoquinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Aminoquinoline-5-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties
Applications De Recherche Scientifique
7-Aminoquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Safety and Hazards
Orientations Futures
Quinoline and its derivatives, including 7-Aminoquinoline-5-carboxylic acid, have received considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research may focus on further exploring the medicinal potential of this compound and developing more efficient and environmentally friendly synthesis methods .
Mécanisme D'action
Target of Action
7-Aminoquinoline-5-carboxylic acid, like other quinoline derivatives, has been found to exhibit a broad spectrum of bioactivities . The primary targets of this compound are microorganisms, including bacteria, fungi, and parasites . These targets play a crucial role in infectious diseases, which have become a global health threat due to the emergence and spread of microorganisms resistant to many currently used therapeutics .
Mode of Action
The mode of action of this compound involves interaction with its microbial targets, leading to their inhibition . This compound, along with other quinoline derivatives, has been found to exhibit antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic activities
Biochemical Pathways
The biochemical pathways affected by this compound are those essential for the survival and virulence of the targeted microorganisms . The compound’s action on these pathways leads to downstream effects that inhibit the growth and virulence of the microorganisms . The specific pathways affected and their downstream effects are subject to ongoing research.
Result of Action
The result of the action of this compound is the inhibition of the growth and virulence of targeted microorganisms . This leads to a reduction in the severity of the infectious diseases caused by these microorganisms . .
Analyse Biochimique
Biochemical Properties
Quinoline derivatives, a family to which 7-Aminoquinoline-5-carboxylic acid belongs, have been known to exhibit a broad spectrum of bioactivities
Cellular Effects
Quinoline derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor
Molecular Mechanism
Quinoline derivatives have been known to exert their effects through different mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-aminoquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob and Friedländer synthesis methods are classical protocols used for constructing the quinoline scaffold . These methods often involve the use of transition metal catalysts, ionic liquids, or green solvents to enhance the reaction efficiency and yield .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Aminoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Comparaison Avec Des Composés Similaires
- Quinoline-5-carboxylic acid
- 8-Hydroxyquinoline
- Chloroquine
Comparison: 7-Aminoquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives . For example, chloroquine is primarily known for its antimalarial activity, while 8-hydroxyquinoline exhibits strong antimicrobial properties . The presence of the amino group in this compound allows for further functionalization, making it a versatile scaffold for drug development .
Propriétés
IUPAC Name |
7-aminoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUUCCOJYSYZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
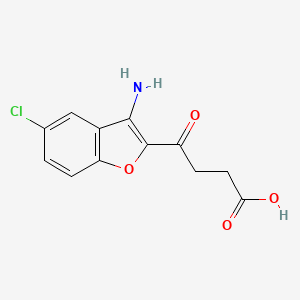
![Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2484826.png)
![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484829.png)
![2-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2484831.png)
![2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2484836.png)
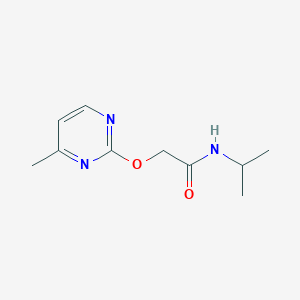
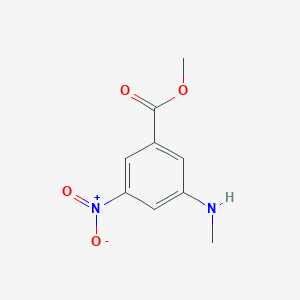
![2,6-difluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2484839.png)
![7-Fluoro-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B2484840.png)
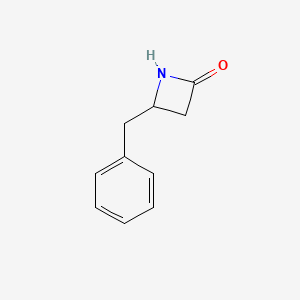
![Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2484844.png)
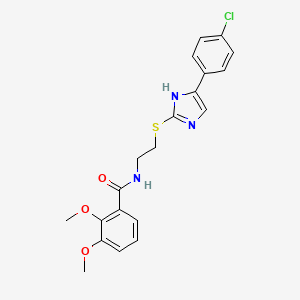
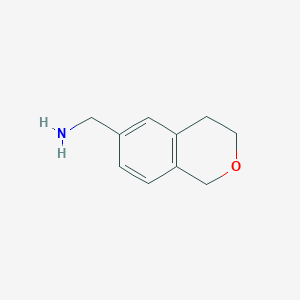
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2484848.png)
